3,3-Bis(2-methoxyphenyl)-2-butanone
Description
Properties
Molecular Formula |
C18H20O3 |
|---|---|
Molecular Weight |
284.3g/mol |
IUPAC Name |
3,3-bis(2-methoxyphenyl)butan-2-one |
InChI |
InChI=1S/C18H20O3/c1-13(19)18(2,14-9-5-7-11-16(14)20-3)15-10-6-8-12-17(15)21-4/h5-12H,1-4H3 |
InChI Key |
PFKIBOAWZIUTLZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C)(C1=CC=CC=C1OC)C2=CC=CC=C2OC |
Canonical SMILES |
CC(=O)C(C)(C1=CC=CC=C1OC)C2=CC=CC=C2OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical Properties
While direct data for 3,3-Bis(2-methoxyphenyl)-2-butanone are sparse, inferences can be drawn:
Key Observations :
- Increased molecular weight and aryl substitution in the target compound likely elevate boiling/melting points compared to simpler ketones like 2-butanone .
- Methoxy groups may improve solubility relative to non-polar analogs but reduce it compared to hydrophilic amines (e.g., p-aminophenyl derivative) .
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via a tandem pinacol coupling and pinacolone rearrangement. Zinc acts as a reducing agent, promoting the coupling of two 2-methoxyacetophenone molecules to form a vicinal diol intermediate. Subsequent treatment with tert-butyl chloride induces acid-catalyzed dehydration and carbocation rearrangement, yielding the target ketone. Optimization studies revealed that a 1:1.5 molar ratio of acetophenone to zinc at 80°C for 12 hours maximizes yield (47% for analogous 3,3-bis(4-(tert-butyl)phenyl)-2-butanone).
Scope and Limitations
Substituted acetophenones with electron-donating groups (e.g., methoxy) at the ortho position exhibit moderate yields (20–50%) due to steric hindrance. For 2-methoxyacetophenone, the yield is typically lower (~35%) compared to para-substituted analogs, as ortho substituents hinder diol intermediate formation. Purity, however, remains high (>95%) due to facile crystallization from methanol.
Adaptation of Spiro Compound Synthesis
A patent describing the synthesis of spiro[5.5]undecane derivatives offers an alternative pathway via nucleophilic substitution. While the primary product is a phosphanylmethyl-substituted spiro compound, the methodology can be repurposed for this compound by modifying the electrophilic precursor.
Key Reaction Steps
-
Bromination : 2,2-bis(bromomethyl)-1,3-propanediol is treated with 2-methoxyphenylphosphane in dimethyl sulfoxide (DMSO) with potassium tert-butoxide as a base.
-
Substitution : The bromomethyl groups undergo nucleophilic substitution with 2-methoxyphenyl groups at 15–20°C over 3–5 hours.
-
Oxidation : The intermediate diol is oxidized to the ketone using Jones reagent (CrO3/H2SO4), though this step requires further optimization for the target compound.
Yield and Scalability
This method achieves 70% yield for analogous bis-phosphanylmethyl compounds. Scaling to 1 kg of starting material demonstrates industrial viability, though oxidation steps may introduce bottlenecks.
Acid-Catalyzed Pinacol Rearrangement
The classical two-step synthesis—pinacol coupling followed by acid-catalyzed rearrangement—remains viable for small-scale production.
Pinacol Coupling
2-Methoxyacetophenone is reduced using magnesium amalgam in anhydrous ether to form 1,2-bis(2-methoxyphenyl)-1,2-ethanediol. Yields for similar diols range from 50–60%.
Rearrangement to Ketone
The diol is treated with sulfuric acid at 100°C, inducing dehydration and carbocation rearrangement. The oxonium ion intermediate stabilizes via methyl migration, forming this compound. This method yields 40–45% but requires stringent moisture control.
Comparative Analysis of Methods
*Yield reported for analogous compound; target compound requires validation.
Structural Characterization
All methods validate the product via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
